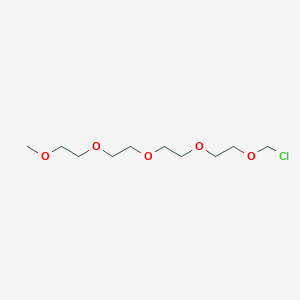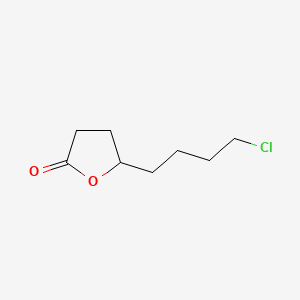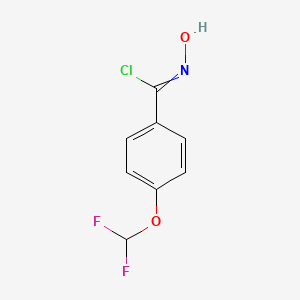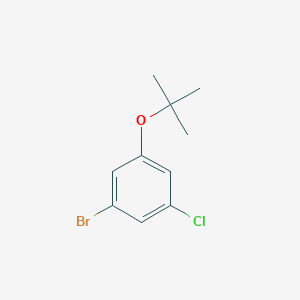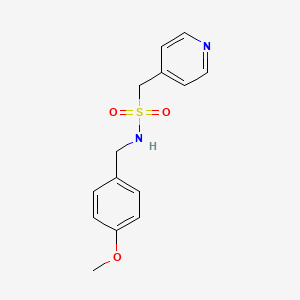
1-Chloro-7-fluoroisoquinoline-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-7-fluoroisoquinoline-8-carbonitrile is a heterocyclic compound with the chemical formula C10H4ClFN2 It is a derivative of isoquinoline, a bicyclic aromatic compound containing a benzene ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-fluoroisoquinoline-8-carbonitrile typically involves the chlorination and fluorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the desired positions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-7-fluoroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of Lewis acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-Chloro-7-fluoroisoquinoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-7-fluoroisoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the interactions involved.
Comparación Con Compuestos Similares
1-Chloroisoquinoline: Lacks the fluoro substituent, which can affect its reactivity and applications.
7-Fluoroisoquinoline:
1-Chloro-7-fluoroquinoline: A related compound with a different ring structure, which can influence its chemical behavior and applications.
Uniqueness: 1-Chloro-7-fluoroisoquinoline-8-carbonitrile is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and versatility in various chemical reactions and applications. The combination of these substituents allows for the fine-tuning of the compound’s properties for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C10H4ClFN2 |
|---|---|
Peso molecular |
206.60 g/mol |
Nombre IUPAC |
1-chloro-7-fluoroisoquinoline-8-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-10-9-6(3-4-14-10)1-2-8(12)7(9)5-13/h1-4H |
Clave InChI |
PVPHQQLHBYSODH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=CN=C2Cl)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


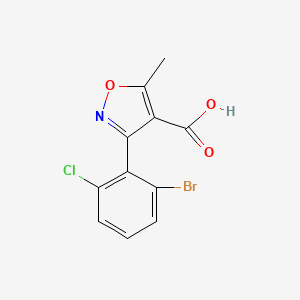
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)
![Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)
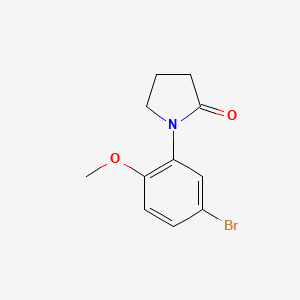
![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)


![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
